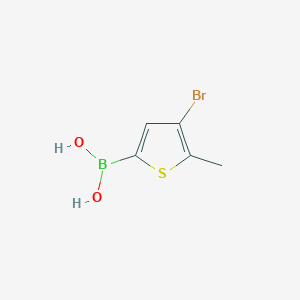

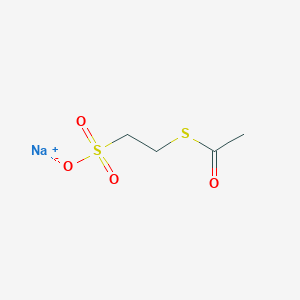

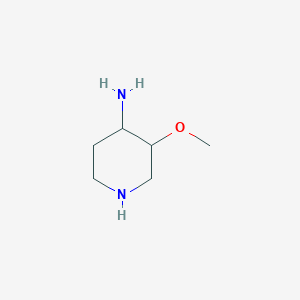

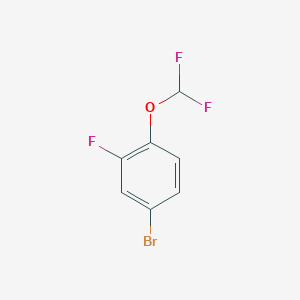

![molecular formula C12H23BO2 B133853 2-[(E)-hex-1-enyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane CAS No. 154820-94-7](/img/structure/B133853.png)

2-[(E)-hex-1-enyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

This involves understanding the chemical reactions used to synthesize the compound. It may involve multiple steps, each with specific reactants and conditions .Molecular Structure Analysis

This involves determining the arrangement of atoms within the molecule and the types of bonds between them. Techniques like X-ray crystallography, NMR spectroscopy, and computational chemistry are often used .Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It includes understanding the reaction conditions, the mechanism, and the products formed .Physical And Chemical Properties Analysis

This involves measuring properties like melting point, boiling point, solubility, density, and reactivity. It can also involve studying how these properties change under different conditions .Scientific Research Applications

Sustainable Extraction Solvents

Research on bio-based solvents like 2-methyloxolane (2-MeOx) has shown promise as sustainable alternatives to petroleum-based solvents for the extraction of natural products and food ingredients. These solvents exhibit comparable extraction efficiency and solvent power to traditional solvents such as hexane, with the added benefits of a more favorable environmental impact and toxicological profile. This shift towards greener extraction methodologies aligns with the broader goals of reducing reliance on non-renewable resources and minimizing environmental footprints in the chemical industry (Rapinel et al., 2020).

Ionic Liquids for Separation

The use of ionic liquids for the separation of hexane/hex-1-ene mixtures has been explored, highlighting the potential of these materials to replace conventional solvents in separation processes. Ionic liquids offer selective solvation characteristics that can be tailored to specific separation challenges, such as the efficient separation of alkenes from alkanes, showcasing an innovative approach to addressing traditional chemical engineering challenges (Domańska et al., 2016).

Polymer and Material Science

In material science, organo-silicon compounds, including those containing boron elements similar to the one , have been extensively studied for their unique properties and applications. These compounds are integral to the development of new materials with enhanced durability, fire resistance, and hydrophobicity. Such materials find applications in various fields, from construction and electronics to coatings and biomedical devices (Mai & Militz, 2004).

Environmental and Analytical Applications

Polysiloxane-immobilized ligand systems derived from organo-silicon chemistry have been extensively used in environmental and analytical chemistry for the extraction, separation, and preconcentration of metal ions. These systems utilize the sol-gel process to create functional materials capable of selectively binding to various metal ions, demonstrating the utility of silicon-based compounds in addressing environmental contamination and facilitating analytical procedures (El-Nahhal & El-Ashgar, 2007).

Safety And Hazards

properties

IUPAC Name |

2-[(E)-hex-1-enyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H23BO2/c1-6-7-8-9-10-13-14-11(2,3)12(4,5)15-13/h9-10H,6-8H2,1-5H3/b10-9+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PAOJMGKYYPHNDO-MDZDMXLPSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C=CCCCC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

B1(OC(C(O1)(C)C)(C)C)/C=C/CCCC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H23BO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.12 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[(E)-hex-1-enyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

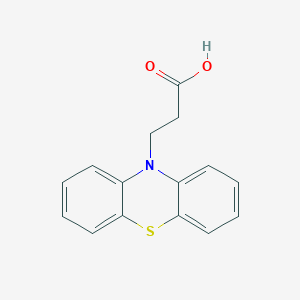

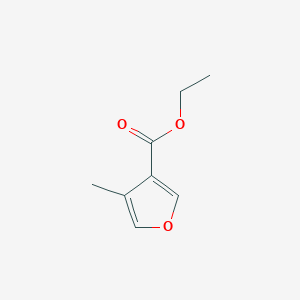

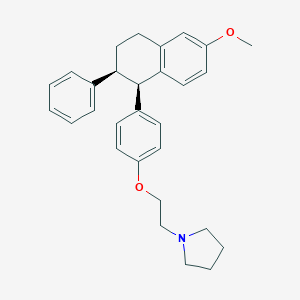

![3-Methoxy-5H-dibenzo[a,d][7]annulen-5-one](/img/structure/B133818.png)